3-((1-(tert-Butoxycarbonyl)piperidin-4-yl)methyl)benzoic acid
CAS No.: 799283-53-7
Cat. No.: VC2650084
Molecular Formula: C18H25NO4
Molecular Weight: 319.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 799283-53-7 |
|---|---|
| Molecular Formula | C18H25NO4 |
| Molecular Weight | 319.4 g/mol |
| IUPAC Name | 3-[[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]methyl]benzoic acid |
| Standard InChI | InChI=1S/C18H25NO4/c1-18(2,3)23-17(22)19-9-7-13(8-10-19)11-14-5-4-6-15(12-14)16(20)21/h4-6,12-13H,7-11H2,1-3H3,(H,20,21) |
| Standard InChI Key | HVECPVHFDIWDEL-UHFFFAOYSA-N |
| SMILES | CC(C)(C)OC(=O)N1CCC(CC1)CC2=CC(=CC=C2)C(=O)O |
| Canonical SMILES | CC(C)(C)OC(=O)N1CCC(CC1)CC2=CC(=CC=C2)C(=O)O |
Introduction
Chemical Identity and Properties
3-((1-(tert-Butoxycarbonyl)piperidin-4-yl)methyl)benzoic acid is a structurally distinct compound characterized by its protected piperidine ring linked to a meta-substituted benzoic acid. The compound possesses several important chemical identifiers and physical properties that define its behavior in various chemical and biological systems.
Basic Identification Data
The compound's identity is thoroughly documented through various chemical identifiers as presented in Table 1.
Table 1: Chemical Identification Data
| Parameter | Value |
|---|---|
| CAS Number | 799283-53-7 |
| Molecular Formula | C₁₈H₂₅NO₄ |
| Molecular Weight | 319.4 g/mol |
| IUPAC Name | 3-[[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]methyl]benzoic acid |
| Standard InChI | InChI=1S/C18H25NO4/c1-18(2,3)23-17(22)19-9-7-13(8-10-19)11-14-5-4-6-15(12-14)16(20)21/h4-6,12-13H,7-11H2,1-3H3,(H,20,21) |
| Standard InChIKey | HVECPVHFDIWDEL-UHFFFAOYSA-N |
| PubChem Compound ID | 45073959 |
Physical and Chemical Properties
The compound exhibits specific physicochemical properties that influence its behavior in synthetic reactions and biological systems. These properties are crucial for understanding its potential applications in pharmaceutical research and development.
Table 2: Physicochemical Properties
| Property | Value |
|---|---|
| Physical State | Solid/powder |
| Solubility | Soluble in organic solvents (THF, DMF, dichloromethane); limited water solubility |
| Functional Groups | Carboxylic acid, carbamate (Boc-protected amine) |
| Structural Features | Meta-substituted benzoic acid, piperidine ring, tert-butoxycarbonyl protecting group |
| Chemical Stability | Stable under standard laboratory conditions; sensitive to strong acids |
Structural Characteristics
Molecular Structure Analysis
The compound consists of three key structural components: a meta-substituted benzoic acid moiety, a piperidine ring, and a tert-butoxycarbonyl (Boc) protecting group. The piperidine ring is linked to the benzoic acid through a methylene bridge at the 4-position of the piperidine, while the Boc group protects the nitrogen of the piperidine ring.
This structural arrangement creates a molecule with distinctive reactivity patterns. The carboxylic acid group provides a site for further functionalization, while the Boc-protected piperidine offers a protected secondary amine that can be selectively deprotected under acidic conditions.
Key Structural Elements and Their Significance
The compound's structure includes several key elements that contribute to its chemical behavior and potential applications:
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The tert-butoxycarbonyl (Boc) group serves as a protecting group for the piperidine nitrogen, allowing selective reactions at other positions in the molecule.
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The meta-substituted benzoic acid provides a carboxylic acid functional group for conjugation reactions, esterification, or amide formation.
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The methylene linker between the piperidine and benzoic acid moieties imparts flexibility to the molecule, potentially important for the compound's activity in biological systems.
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The piperidine ring offers a cyclic amine scaffold common in many pharmaceutical compounds.
Synthesis and Preparation Methods
General Synthetic Routes
The synthesis of 3-((1-(tert-Butoxycarbonyl)piperidin-4-yl)methyl)benzoic acid typically involves a multi-step process that includes protection of the piperidine nitrogen with a Boc group, followed by coupling the piperidine derivative with a benzoic acid derivative.
A general synthetic approach may involve:
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Protection of 4-methylpiperidine with di-tert-butyl dicarbonate to form the Boc-protected piperidine intermediate.
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Coupling of the protected piperidine with a 3-substituted benzoic acid derivative through appropriate linking chemistry.
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Functional group manipulations to achieve the final carboxylic acid functionality.
Reaction Conditions and Parameters
Based on related synthetic procedures for similar compounds, the synthesis typically employs specific reaction conditions:
Table 3: Typical Reaction Conditions for Key Synthetic Steps
| Synthetic Step | Reagents | Conditions | Considerations |
|---|---|---|---|
| Boc Protection | Di-tert-butyl dicarbonate (1 eq), base | THF or THF/water, 10-30°C, 1-6 hours | Typically conducted with bases such as sodium carbonate, potassium carbonate, or N,N-diisopropylethylamine |
| Coupling Reaction | Appropriate coupling agents (depends on specific route) | Anhydrous conditions, moderate temperatures | May involve organometallic intermediates |
| Purification | - | Filtration, chromatography, recrystallization | Product isolation via conventional procedures |
Key Reagents and Catalysts
Several key reagents are typically involved in the synthesis:
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Di-tert-butyl dicarbonate for introducing the Boc protecting group
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Bases such as sodium carbonate, potassium carbonate, or N,N-diisopropylethylamine
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Solvents including tetrahydrofuran (THF) or THF/water mixtures
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Potentially crown ethers like 15-crown-5 as phase transfer catalysts
Applications in Pharmaceutical Research
Role as a Synthetic Intermediate
3-((1-(tert-Butoxycarbonyl)piperidin-4-yl)methyl)benzoic acid serves as a valuable intermediate in pharmaceutical synthesis, particularly for compounds containing both piperidine and benzoic acid functionalities. The presence of the Boc protecting group allows for selective reactions at different positions in the molecule, making it a versatile building block for more complex molecular structures.
Structure-Activity Relationships
The compound's structural features provide insights into potential structure-activity relationships in drug development:
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The meta-substituted benzoic acid offers a specific spatial arrangement that may influence binding to biological targets
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The flexible methylene linker allows conformational adaptability
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The piperidine scaffold represents a privileged structure in medicinal chemistry
Analytical Methods and Characterization
Spectroscopic Analysis
Spectroscopic techniques are essential for confirming the identity and purity of 3-((1-(tert-Butoxycarbonyl)piperidin-4-yl)methyl)benzoic acid during synthesis and quality control processes.
Table 4: Spectroscopic Characteristics
| Analytical Method | Expected Observations |
|---|---|
| ¹H NMR | Characteristic signals for aromatic protons (7-8 ppm), methylene bridge (~2.5-3.0 ppm), tert-butyl group (~1.4 ppm), and piperidine ring protons (1.0-3.5 ppm) |
| ¹³C NMR | Signals for carboxylic carbon (~170 ppm), carbamate carbon (~155 ppm), aromatic carbons (125-140 ppm), tert-butyl carbon (~80 ppm for quaternary C, ~28 ppm for methyl groups) |
| IR Spectroscopy | Characteristic bands for carboxylic acid (O-H stretch ~3000-3500 cm⁻¹, C=O stretch ~1700 cm⁻¹) and carbamate (C=O stretch ~1690 cm⁻¹) |
| Mass Spectrometry | Molecular ion peak at m/z 319, with fragmentation patterns showing loss of the Boc group (m/z -100) |
Chromatographic Methods
Various chromatographic techniques can be employed for the purification and analysis of the compound:
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High-Performance Liquid Chromatography (HPLC) with appropriate columns and solvent systems
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Thin-Layer Chromatography (TLC) for reaction monitoring and purity assessment
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Flash chromatography for larger-scale purification
Research Developments and Future Directions
Recent Advances
Research involving 3-((1-(tert-Butoxycarbonyl)piperidin-4-yl)methyl)benzoic acid and related compounds has made significant progress in recent years:
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Improved synthetic methodologies with higher yields and greater selectivity
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Development of novel derivatives with enhanced pharmacological properties
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Integration into the synthesis of complex pharmaceutically active compounds
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